Structural Differentiation from the Min et al. (2016) Lead Compound 4: C-6 Bromine vs. C-6 Methoxy
The target compound possesses a bromine atom at the C-6 position, whereas the lead compound 4 in the Min et al. (2016) optimization study bears a methoxy group at C-6 [1]. In that study, replacement of the C-6-methoxy group was shown to considerably improve metabolic stability. This structural difference is chemically defined, but no head-to-head pharmacological comparison between the C-6-bromo and C-6-methoxy congeners has been published in peer-reviewed literature for the ATM target.
| Evidence Dimension | C-6 substituent identity (structural differentiation only) |
|---|---|
| Target Compound Data | C-6 Bromo |
| Comparator Or Baseline | Compound 4: C-6 Methoxy |
| Quantified Difference | Structural difference confirmed by molecular formula; no pharmacological difference data available |
| Conditions | Structural comparison based on chemical identity |
Why This Matters
This structural difference is expected to impact metabolic stability and selectivity based on established quinazoline SAR, but without direct comparative data, procurement decisions based on this dimension remain inferential.
- [1] Min, J., Guo, K., Suryadevara, P. K., Zhu, F., Holbrook, G., Chen, Y., ... & Guy, R. K. (2016). Optimization of a Novel Series of Ataxia-Telangiectasia Mutated Kinase Inhibitors as Potential Radiosensitizing Agents. Journal of Medicinal Chemistry, 59(2), 559–577. View Source
